molecular formula C18H21N3O B14194572 N-{[4-(4-Methylpiperazin-1-yl)phenyl](phenyl)methylidene}hydroxylamine CAS No. 831226-50-7

N-{[4-(4-Methylpiperazin-1-yl)phenyl](phenyl)methylidene}hydroxylamine

Cat. No.: B14194572
CAS No.: 831226-50-7
M. Wt: 295.4 g/mol
InChI Key: WWLXYYFBVIVCRF-UHFFFAOYSA-N
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Description

N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine is a complex organic compound that features a piperazine ring substituted with a methyl group, a phenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Substitution with a methyl group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the phenyl group: This step involves a nucleophilic aromatic substitution reaction where the methylpiperazine is reacted with a phenyl halide.

    Formation of the hydroxylamine moiety: The final step involves the reaction of the substituted piperazine with hydroxylamine hydrochloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds and interact with active sites of enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenyl group contributes to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}amine
  • N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}nitrosoamine
  • N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}nitroamine

Uniqueness

N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine is unique due to the presence of the hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the piperazine ring, phenyl group, and hydroxylamine moiety makes this compound versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

831226-50-7

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C18H21N3O/c1-20-11-13-21(14-12-20)17-9-7-16(8-10-17)18(19-22)15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3

InChI Key

WWLXYYFBVIVCRF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=NO)C3=CC=CC=C3

Origin of Product

United States

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